molecular formula C19H20ClNO4 B5977702 3-{[(4-chlorophenyl)acetyl]amino}-3-(4-ethoxyphenyl)propanoic acid

3-{[(4-chlorophenyl)acetyl]amino}-3-(4-ethoxyphenyl)propanoic acid

Cat. No. B5977702
M. Wt: 361.8 g/mol
InChI Key: GCHIUXKUZZUBJP-UHFFFAOYSA-N
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Description

3-{[(4-chlorophenyl)acetyl]amino}-3-(4-ethoxyphenyl)propanoic acid, also known as Etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain and inflammation. It is a member of the pyranocarboxylic acid group of NSAIDs and is structurally similar to other drugs such as ibuprofen and naproxen.

Mechanism of Action

3-{[(4-chlorophenyl)acetyl]amino}-3-(4-ethoxyphenyl)propanoic acid works by inhibiting the production of prostaglandins, which are chemical messengers that cause inflammation and pain. Specifically, it inhibits the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. By reducing the production of prostaglandins, this compound is able to reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. In addition, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of cancer and other diseases.

Advantages and Limitations for Lab Experiments

One advantage of 3-{[(4-chlorophenyl)acetyl]amino}-3-(4-ethoxyphenyl)propanoic acid is that it is a well-studied drug that has been extensively tested for its anti-inflammatory and analgesic properties. This makes it a useful tool for researchers studying inflammation and pain. However, there are also limitations to using this compound in lab experiments. For example, it may have off-target effects that could complicate the interpretation of results. In addition, it may have different effects in different animal models, which could limit its usefulness in certain studies.

Future Directions

There are several future directions for research on 3-{[(4-chlorophenyl)acetyl]amino}-3-(4-ethoxyphenyl)propanoic acid. One area of interest is the potential therapeutic benefits of this compound in the treatment of cancer and other diseases. Another area of interest is the development of new formulations of this compound that could improve its bioavailability and reduce its side effects. Finally, there is a need for further research to better understand the mechanism of action of this compound and its effects on different cell types and tissues.

Synthesis Methods

The synthesis of 3-{[(4-chlorophenyl)acetyl]amino}-3-(4-ethoxyphenyl)propanoic acid involves the condensation of 4-chlorobenzoyl chloride with 4-ethoxyaniline to form 4-chloro-N-(4-ethoxyphenyl)benzamide. This intermediate is then reacted with ethyl 3-bromopropionate to form this compound. The yield of this reaction is approximately 50%.

Scientific Research Applications

3-{[(4-chlorophenyl)acetyl]amino}-3-(4-ethoxyphenyl)propanoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating a variety of conditions, including osteoarthritis, rheumatoid arthritis, and acute pain. In addition, this compound has been shown to have potential therapeutic benefits in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

3-[[2-(4-chlorophenyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4/c1-2-25-16-9-5-14(6-10-16)17(12-19(23)24)21-18(22)11-13-3-7-15(20)8-4-13/h3-10,17H,2,11-12H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHIUXKUZZUBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>54.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669569
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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